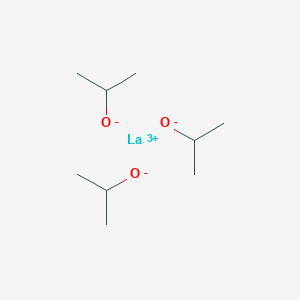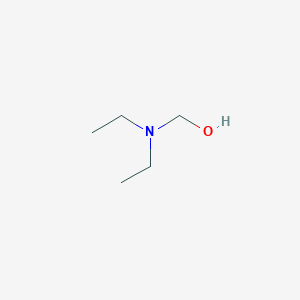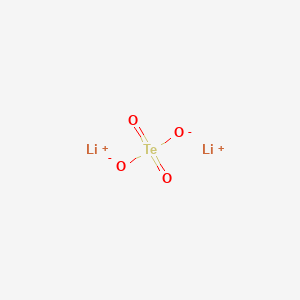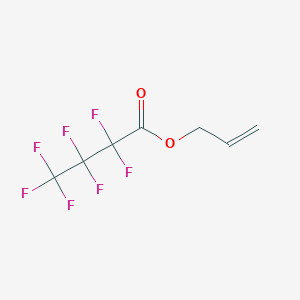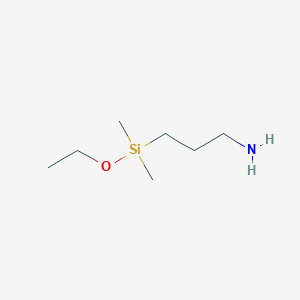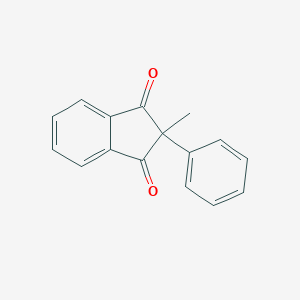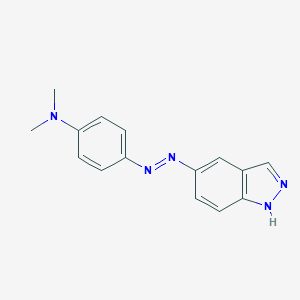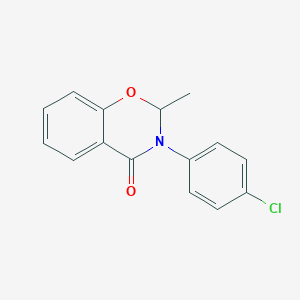
3-(p-Chlorophenyl)-2,3-dihydro-2-methyl-4H-1,3-benzoxazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(p-Chlorophenyl)-2,3-dihydro-2-methyl-4H-1,3-benzoxazin-4-one, also known as DMXB-A, is a synthetic compound that is commonly used in scientific research. It belongs to the class of benzoxazine derivatives and has been found to have a wide range of potential applications in various fields of research. In
Scientific Research Applications
3-(p-Chlorophenyl)-2,3-dihydro-2-methyl-4H-1,3-benzoxazin-4-one has been found to have a wide range of potential applications in various fields of scientific research. It has been studied for its potential use in treating Alzheimer's disease, as it has been found to improve cognitive function in animal models. 3-(p-Chlorophenyl)-2,3-dihydro-2-methyl-4H-1,3-benzoxazin-4-one has also been studied for its potential use in treating depression, anxiety, and schizophrenia. Additionally, it has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases.
Mechanism Of Action
3-(p-Chlorophenyl)-2,3-dihydro-2-methyl-4H-1,3-benzoxazin-4-one acts as a selective agonist for the alpha7 nicotinic acetylcholine receptor (nAChR). This receptor is found in the central nervous system and plays a role in cognitive function, learning, and memory. Activation of the alpha7 nAChR by 3-(p-Chlorophenyl)-2,3-dihydro-2-methyl-4H-1,3-benzoxazin-4-one has been found to improve cognitive function and memory in animal models.
Biochemical And Physiological Effects
3-(p-Chlorophenyl)-2,3-dihydro-2-methyl-4H-1,3-benzoxazin-4-one has been found to have a number of biochemical and physiological effects. It has been found to increase the release of acetylcholine in the brain, which is a neurotransmitter that plays a role in cognitive function and memory. Additionally, it has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
3-(p-Chlorophenyl)-2,3-dihydro-2-methyl-4H-1,3-benzoxazin-4-one has a number of advantages for use in lab experiments. It is a selective agonist for the alpha7 nAChR, which means that it has a specific target and is less likely to have off-target effects. Additionally, it has been found to have a good safety profile, with few side effects reported. However, one limitation is that it has a relatively short half-life, which means that it may need to be administered frequently in order to maintain its effects.
Future Directions
There are a number of future directions for research on 3-(p-Chlorophenyl)-2,3-dihydro-2-methyl-4H-1,3-benzoxazin-4-one. One area of interest is its potential use in treating Alzheimer's disease. Further research is needed to determine the optimal dose and administration schedule for 3-(p-Chlorophenyl)-2,3-dihydro-2-methyl-4H-1,3-benzoxazin-4-one in order to achieve the best cognitive outcomes. Additionally, research is needed to determine the potential for 3-(p-Chlorophenyl)-2,3-dihydro-2-methyl-4H-1,3-benzoxazin-4-one to be used in combination with other drugs for the treatment of inflammatory diseases. Finally, further research is needed to explore the potential for 3-(p-Chlorophenyl)-2,3-dihydro-2-methyl-4H-1,3-benzoxazin-4-one to be used in the treatment of other neurological disorders, such as depression and anxiety.
Synthesis Methods
3-(p-Chlorophenyl)-2,3-dihydro-2-methyl-4H-1,3-benzoxazin-4-one can be synthesized using a variety of methods, including the reaction of p-chloroaniline with methyl 2-bromoacetate, followed by cyclization using sodium methoxide. Another method involves the reaction of p-chloroaniline with 2-methyl-2-oxazoline, followed by cyclization using trifluoroacetic acid. Both methods yield 3-(p-Chlorophenyl)-2,3-dihydro-2-methyl-4H-1,3-benzoxazin-4-one as a white crystalline solid.
properties
CAS RN |
18672-16-7 |
|---|---|
Product Name |
3-(p-Chlorophenyl)-2,3-dihydro-2-methyl-4H-1,3-benzoxazin-4-one |
Molecular Formula |
C15H12ClNO2 |
Molecular Weight |
273.71 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-2-methyl-2H-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C15H12ClNO2/c1-10-17(12-8-6-11(16)7-9-12)15(18)13-4-2-3-5-14(13)19-10/h2-10H,1H3 |
InChI Key |
PLKLQJMXSJIMBX-UHFFFAOYSA-N |
SMILES |
CC1N(C(=O)C2=CC=CC=C2O1)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC1N(C(=O)C2=CC=CC=C2O1)C3=CC=C(C=C3)Cl |
synonyms |
3-(4-Chlorophenyl)-2-methyl-2H-1,3-benzoxazin-4(3H)-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



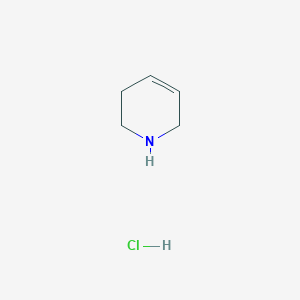
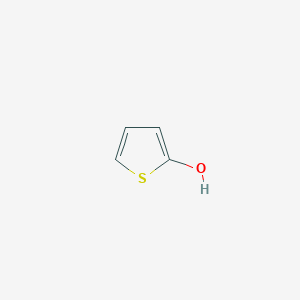
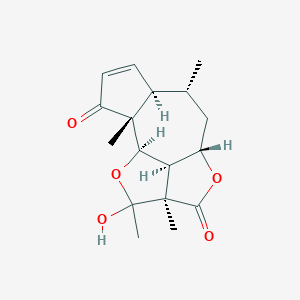
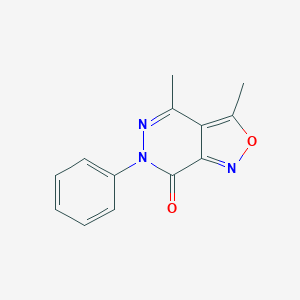
![7-chloro-1H-benzo[d]imidazole](/img/structure/B101172.png)
